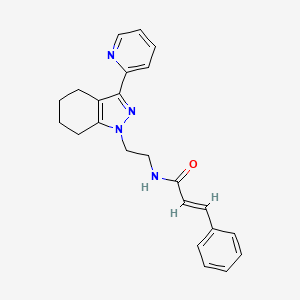

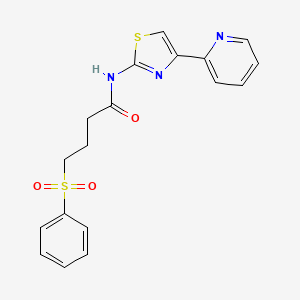

![molecular formula C18H24N2O7 B2526284 2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid CAS No. 73401-72-6](/img/structure/B2526284.png)

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid is a useful research compound. Its molecular formula is C18H24N2O7 and its molecular weight is 380.397. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Allosteric Modifiers of Hemoglobin

Research by Randad et al. (1991) involved the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, including compounds structurally related to the query chemical. These compounds were evaluated for their ability to modulate hemoglobin's oxygen-binding properties, demonstrating potential clinical or biological relevance in conditions requiring enhanced oxygen delivery, such as ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).

Cross-Coupling Reactions

Wan et al. (2013) developed methodologies for meta-C–H arylation and methylation utilizing a U-shaped template, which facilitates the cross-coupling of C–H bonds with organoborons. This study exemplifies the chemical's potential application in sophisticated organic synthesis techniques (Wan, Dastbaravardeh, Li, & Yu, 2013).

Enzymatic Kinetic Resolution

Olah et al. (2018) investigated the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of chiral amines, demonstrating the importance of such compounds in producing enantiomerically pure substances. This research underlines the role of similar compounds in enhancing the efficiency and selectivity of enzymatic processes (Olah, Kovacs, Katona, Hornyánszky, & Poppe, 2018).

Antibacterial Activity

Gein et al. (2020) synthesized a series of new compounds that include structural motifs similar to the query chemical, evaluating their antimicrobial activity against various microbes. The study demonstrates the potential of these compounds in developing new antibacterial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Synthesis and Characterization

Raju et al. (2015) synthesized and characterized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with a structure that shares similarities with the query chemical. The study explored its molecular structure, hyperpolarizability, and electronic properties, illustrating the compound's potential in material science and molecular electronics (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Mécanisme D'action

Target of Action

The primary target of Boc-l-asn-o-ch2-f-ch2-cooh, also known as CCG-237460, is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate the actin cytoskeleton in the formation of stress fibers. It’s involved in various cellular processes, including cell adhesion, migration, and cell cycle progression .

Mode of Action

CCG-237460 acts downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins . It specifically inhibits the transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The compound affects the Rho/SRF pathway, which plays a crucial role in cell growth, survival, and differentiation . By inhibiting this pathway, CCG-237460 can potentially disrupt the processes of cell adhesion, migration, and proliferation, which are critical for cancer progression .

Result of Action

CCG-237460 shows activity in several in vitro cancer cell functional assays . It inhibits DNA synthesis in prostate cancer cells and the growth of RhoC-overexpressing melanoma lines . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it inhibits Rho-dependent invasion by prostate cancer cells .

Propriétés

IUPAC Name |

2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O7/c1-18(2,3)27-17(25)20-13(9-14(19)21)16(24)26-10-12-6-4-11(5-7-12)8-15(22)23/h4-7,13H,8-10H2,1-3H3,(H2,19,21)(H,20,25)(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWBGOLGDZZFEJ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=C(C=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)